

Technical Support Center: JNJ-38158471 Off-Target Effects Investigation

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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B15579763

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **JNJ-38158471**.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on- and off-targets of **JNJ-38158471**?

A1: **JNJ-38158471** is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[1] Its primary on-target is VEGFR-2, with an IC₅₀ of approximately 40 nM. Known off-targets include the closely related receptor tyrosine kinases, Ret and Kit, with IC₅₀ values of 180 nM and 500 nM, respectively.^[1]

Q2: We observe a cellular phenotype that is not consistent with VEGFR-2 inhibition alone. What could be the cause?

A2: This could be due to the inhibition of its known off-targets, Ret or Kit, or other unknown off-target kinases. The observed phenotype will depend on the expression levels and functional importance of these kinases in your specific cellular model. It is recommended to verify the expression of Ret and Kit in your cells.

Q3: How can we confirm if the observed effects in our cellular assays are due to on-target (VEGFR-2) or off-target inhibition?

A3: A rescue experiment can be performed. This involves overexpressing a drug-resistant mutant of VEGFR-2 in your cells. If the phenotype is reversed, the effect is likely on-target. If the phenotype persists, it is likely mediated by off-target inhibition. Additionally, using a structurally different VEGFR-2 inhibitor with a distinct off-target profile can help to dissect the observed effects.

Q4: What is the recommended approach to identify novel off-targets of **JNJ-38158471**?

A4: A comprehensive kinome scan is the most effective method to identify a broad range of potential off-target kinases. This can be performed through specialized contract research organizations (CROs) that offer panels of hundreds of kinases. This approach provides a selectivity profile and can reveal unexpected off-target interactions.

Q5: Are there any known signaling pathways affected by **JNJ-38158471**'s off-target activity?

A5: Yes, by inhibiting Ret and Kit, **JNJ-38158471** can potentially interfere with signaling pathways crucial for cell proliferation, survival, and differentiation. The specific pathways affected will be cell-context dependent but can include the MAPK/ERK and PI3K/Akt signaling cascades, which are downstream of both Ret and Kit activation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **JNJ-38158471** against On-Target and Known Off-Target Kinases

Target	IC50 (nM)	Target Family
VEGFR-2	40	Vascular Endothelial Growth Factor Receptor
Ret	180	Receptor Tyrosine Kinase
Kit	500	Receptor Tyrosine Kinase

Data compiled from publicly available sources.[\[1\]](#)

Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay (e.g., for Ret or Kit)

This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations) should be determined empirically for each specific kinase.

- Reagents and Materials:
 - Recombinant human kinase (e.g., Ret, Kit)
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
 - ATP (at K_m for the specific kinase)
 - Peptide substrate specific for the kinase
 - **JNJ-38158471** (serial dilutions)
 - Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
 - 384-well assay plates
- Procedure:
 1. Add 5 µL of serially diluted **JNJ-38158471** or vehicle (DMSO) to the wells of a 384-well plate.
 2. Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
 3. Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
 4. Incubate for 60 minutes at 30°C.
 5. Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

6. Calculate the percent inhibition for each concentration of **JNJ-38158471** and determine the IC₅₀ value using a suitable data analysis software.

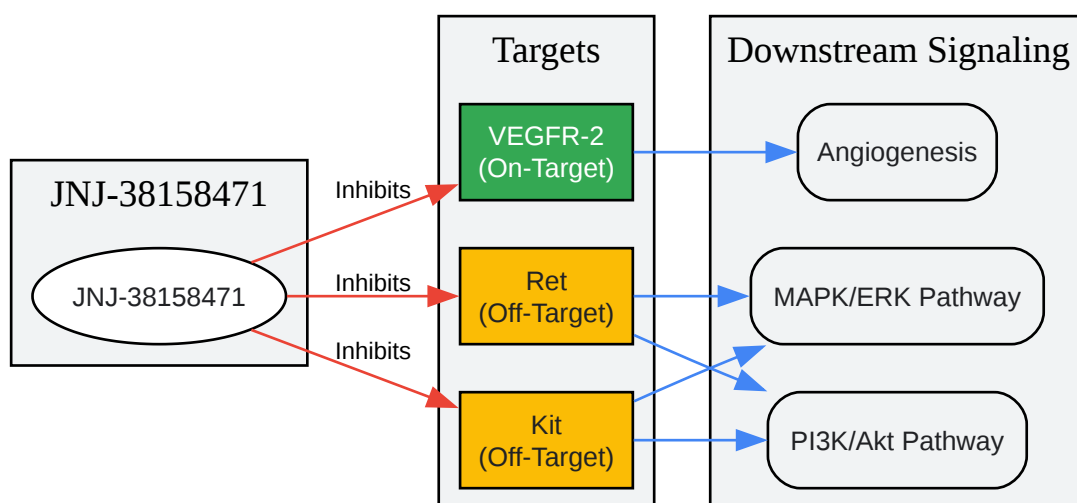
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Ret)

This protocol describes how to assess the inhibition of Ret phosphorylation in a cellular context.

- Reagents and Materials:
 - Cell line endogenously expressing Ret (e.g., a neuroblastoma cell line).
 - Cell culture medium and supplements.
 - **JNJ-38158471** (various concentrations).
 - GDNF (Glial cell line-derived neurotrophic factor) or other appropriate ligand to stimulate Ret.
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
 - Primary antibodies: anti-phospho-Ret (e.g., pY905), anti-total-Ret.
 - HRP-conjugated secondary antibody.
 - Chemiluminescent substrate.
- Procedure:
 1. Seed cells in a 6-well plate and allow them to adhere overnight.
 2. Starve the cells in serum-free medium for 4-6 hours.
 3. Pre-treat the cells with various concentrations of **JNJ-38158471** or vehicle (DMSO) for 1 hour.
 4. Stimulate the cells with GDNF for 15 minutes.
 5. Wash the cells with ice-cold PBS and lyse them.

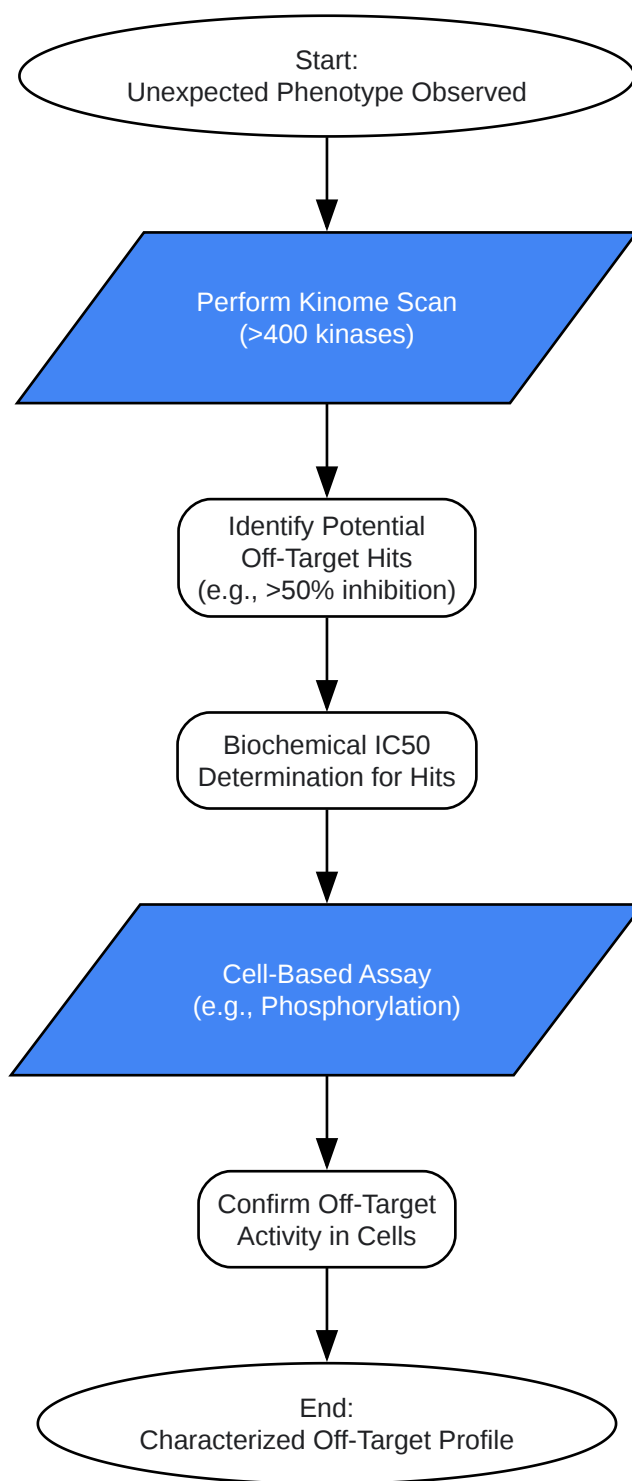
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with anti-phospho-Ret antibody, followed by HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-total-Ret antibody as a loading control.
- Quantify the band intensities to determine the extent of Ret phosphorylation inhibition.

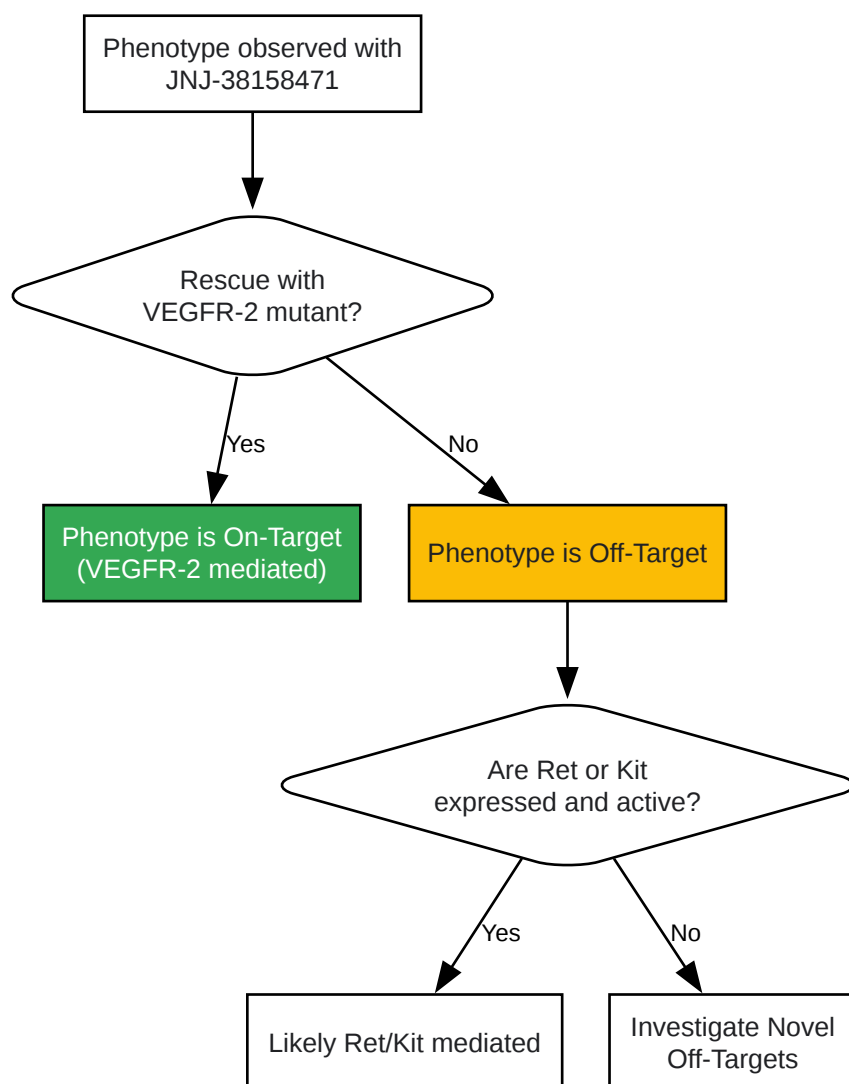
Visualizations



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Caption: **JNJ-38158471** inhibits its on-target VEGFR-2 and off-targets Ret and Kit, affecting downstream signaling pathways.





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